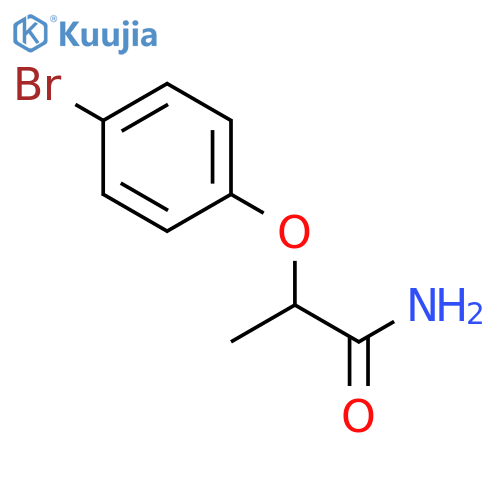Cas no 360791-98-6 (2-(4-Bromophenoxy)propanamide)

2-(4-Bromophenoxy)propanamide structure
商品名:2-(4-Bromophenoxy)propanamide
CAS番号:360791-98-6
MF:C9H10NO2Br
メガワット:244.0852
MDL:MFCD04219739
CID:880818
2-(4-Bromophenoxy)propanamide 化学的及び物理的性質
名前と識別子
-
- 2-(4-Bromophenoxy)propanamide
- propanamide, 2-(4-bromophenoxy)-
- 2-(4-bromophenoxy)propanamide(SALTDATA: FREE)
-
- MDL: MFCD04219739
- インチ: InChI=1S/C9H10BrNO2/c1-6(9(11)12)13-8-4-2-7(10)3-5-8/h2-6H,1H3,(H2,11,12)
- InChIKey: GBEDJWZQBGSKBM-UHFFFAOYSA-N
- ほほえんだ: CC(OC1=CC=C(Br)C=C1)C(N)=O
計算された属性
- せいみつぶんしりょう: 242.9895
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 3
じっけんとくせい
- 密度みつど: 1.49
- ふってん: 393.3°C at 760 mmHg
- フラッシュポイント: 191.7°C
- 屈折率: 1.565
- PSA: 52.32
2-(4-Bromophenoxy)propanamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | B804713-50mg |
2-(4-Bromophenoxy)propanamide |
360791-98-6 | 50mg |
$ 65.00 | 2022-06-06 | ||
| TRC | B804713-100mg |
2-(4-Bromophenoxy)propanamide |
360791-98-6 | 100mg |
$ 80.00 | 2022-06-06 | ||
| 1PlusChem | 1P00C96L-1g |
2-(4-bromophenoxy)propanamide |
360791-98-6 | 95% | 1g |
$72.00 | 2024-05-04 | |
| TRC | B804713-10mg |
2-(4-Bromophenoxy)propanamide |
360791-98-6 | 10mg |
$ 50.00 | 2022-06-06 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1429360-1g |
2-(4-Bromophenoxy)propanamide |
360791-98-6 | 95+% | 1g |
¥1010.00 | 2024-05-16 | |
| Ambeed | A571818-1g |
2-(4-Bromophenoxy)propanamide |
360791-98-6 | 95+% | 1g |
$78.0 | 2024-08-02 | |
| abcr | AB221583-1 g |
2-(4-Bromophenoxy)propanamide; 95% |
360791-98-6 | 1g |
€122.60 | 2022-09-01 | ||
| abcr | AB221583-1g |
2-(4-Bromophenoxy)propanamide, 95%; . |
360791-98-6 | 95% | 1g |
€137.20 | 2024-04-17 | |
| A2B Chem LLC | AF70973-1g |
2-(4-Bromophenoxy)propanamide |
360791-98-6 | 95% | 1g |
$61.00 | 2024-04-20 |
2-(4-Bromophenoxy)propanamide 関連文献
-
Fred van Rantwijk,Francesco Secundo,Roger A. Sheldon Green Chem., 2006,8, 282-286
-
Wenqi Xiong,Congxin Xia,Yuting Peng,Juan Du,Tianxing Wang,Jicai Zhang,Yu Jia Phys. Chem. Chem. Phys., 2016,18, 6534-6540
-
Amanda Laura Ibiapino,Rafael Cardoso Seiceira,Altivo Pitaluga, Jr.,Antonio Carlos Trindade,Fabio Furlan Ferreira CrystEngComm, 2014,16, 8555-8562
-
Balpreet Singh Ahluwalia,Peter McCourt,Ana Oteiza,James S. Wilkinson,Thomas R. Huser,Olav Gaute Hellesø Analyst, 2015,140, 223-229
360791-98-6 (2-(4-Bromophenoxy)propanamide) 関連製品
- 1226459-51-3(7-(4-benzylpiperazine-1-carbonyl)-5-(propan-2-yl)-2H,3H,5H-pyrazolo4,3-cpyridin-3-one)
- 332161-42-9(2-{5-(2-chlorophenyl)-1,3,4-oxadiazol-2-ylsulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one)
- 1541993-00-3(4-fluoro-3-(2,2,2-trifluoroethoxy)aniline)
- 2228585-80-4(3-(1-{(tert-butoxy)carbonylamino}-2-methylpropyl)-1-methyl-1H-pyrazole-5-carboxylic acid)
- 124-83-4((1R,3S)-Camphoric Acid)
- 184163-55-1(2-Fluoro-5-hydrazinylbenzoic acid)
- 2171141-84-5((2S,3R)-2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-phenylacetamido-3-hydroxybutanoic acid)
- 2138033-97-1(2-(azepan-4-yl)-1lambda6,2-thiazolidine-1,1-dione hydrochloride)
- 2137483-87-3(tert-butyl N-(2-{[2-(dimethylamino)ethyl](ethyl)amino}-4-hydroxycyclohexyl)carbamate)
- 1261676-70-3(2-(Difluoromethyl)-4-iodonitrobenzene)
推奨される供給者
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

PRIBOLAB PTE.LTD
ゴールドメンバー
中国のサプライヤー
試薬

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量
